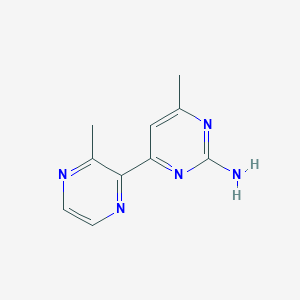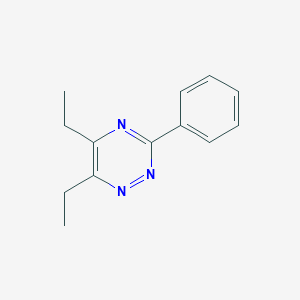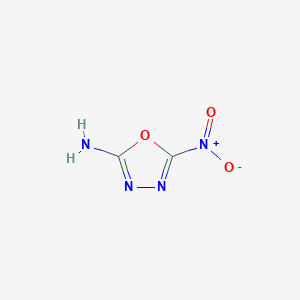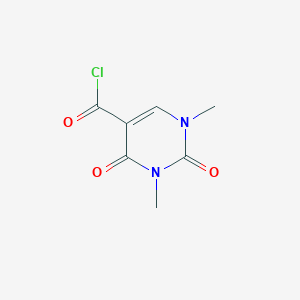
2,3,4,5-Tetrachloro-6-(phenylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachloro-6-(phenylamino)phenol is an organochlorine compound that belongs to the class of chlorophenols It is characterized by the presence of four chlorine atoms and a phenylamino group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-(phenylamino)phenol typically involves the electrophilic halogenation of phenol with chlorine. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or sodium hypochlorite in the presence of a catalyst like iron(III) chloride. The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of phenol followed by the introduction of the phenylamino group. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachloro-6-(phenylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenylamino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
2,3,4,5-Tetrachloro-6-(phenylamino)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other industrial chemicals.
作用機序
The mechanism of action of 2,3,4,5-Tetrachloro-6-(phenylamino)phenol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with cell membranes and proteins. The exact pathways involved depend on the specific application and target organism.
類似化合物との比較
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
Uniqueness
2,3,4,5-Tetrachloro-6-(phenylamino)phenol is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity compared to other tetrachlorophenols
特性
分子式 |
C12H7Cl4NO |
|---|---|
分子量 |
323.0 g/mol |
IUPAC名 |
2-anilino-3,4,5,6-tetrachlorophenol |
InChI |
InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(18)11(9(7)15)17-6-4-2-1-3-5-6/h1-5,17-18H |
InChIキー |
KBIJCBUELUSMJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)


![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)

![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)


![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)

